An In-depth Technical Guide to 2-Bromo-5-nitrobenzonitrile (CAS: 134604-07-2)
An In-depth Technical Guide to 2-Bromo-5-nitrobenzonitrile (CAS: 134604-07-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of a variety of heterocyclic compounds, particularly those with applications in medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring a bromine atom, a nitro group, and a nitrile moiety, offers a versatile platform for diverse chemical transformations. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and biological significance of 2-Bromo-5-nitrobenzonitrile and its derivatives. Detailed experimental protocols for its synthesis and key transformations are presented, alongside a discussion of the potential biological activities of compounds derived from this versatile scaffold.
Physicochemical Properties
2-Bromo-5-nitrobenzonitrile is a pale yellow to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 134604-07-2 | [1][2] |
| Molecular Formula | C₇H₃BrN₂O₂ | [1] |
| Molecular Weight | 227.01 g/mol | [1] |
| Melting Point | 118-120 °C | [1] |
| Boiling Point (Predicted) | 321.1 ± 32.0 °C | [3] |
| Density (Predicted) | 1.81 ± 0.1 g/cm³ | [3] |
| Appearance | Pale yellow to off-white powder | [3] |
| Solubility | Soluble in many common organic solvents. | |
| Storage | Store at 2-8°C, protected from moisture. | [1][3] |
Synthesis of 2-Bromo-5-nitrobenzonitrile
A common and effective method for the synthesis of 2-Bromo-5-nitrobenzonitrile is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by displacement with a halide.[1][2][4]
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol outlines the synthesis of 2-Bromo-5-nitrobenzonitrile from a suitable aromatic amine precursor, such as 2-amino-4-nitrobenzonitrile.
Materials:
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2-Amino-4-nitrobenzonitrile
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Hydrobromic acid (48%)
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Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
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Ice
-
Sodium hydroxide (NaOH) solution
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Dichloromethane (CH₂Cl₂)
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Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-nitrobenzonitrile in a mixture of hydrobromic acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane.
-
Wash the combined organic layers with water and then with a dilute sodium hydroxide solution to remove any acidic impurities.
-
Wash again with water until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
-
Reactivity and Synthetic Applications
The chemical reactivity of 2-Bromo-5-nitrobenzonitrile is dictated by its three functional groups, allowing for a range of selective transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atom is susceptible to displacement by various nucleophiles, a reaction that is activated by the electron-withdrawing nitro group.[5][6] This allows for the introduction of a wide array of functional groups at the 2-position.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a handle for further derivatization, such as amide formation or the construction of heterocyclic rings.
-
Transformation of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, offering additional avenues for structural modification.
A key application of 2-Bromo-5-nitrobenzonitrile is in the synthesis of biologically active molecules. One such example is the synthesis of 2-morpholino-5-nitrobenzonitrile.
Experimental Protocol: Synthesis of 2-morpholino-5-nitrobenzonitrile
This protocol describes the nucleophilic aromatic substitution of the bromine atom in 2-Bromo-5-nitrobenzonitrile with morpholine.
Materials:
-
2-Bromo-5-nitrobenzonitrile
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-Bromo-5-nitrobenzonitrile in dimethylformamide.
-
Add morpholine and potassium carbonate to the solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C and stir for several hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 2-morpholino-5-nitrobenzonitrile.
-
Biological Significance and Applications in Drug Discovery
Nitroaromatic compounds are a well-established class of molecules with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[7][8] The nitro group can act as a pharmacophore, often undergoing bioreduction within target cells to generate reactive nitrogen species that can induce cellular damage.
Derivatives of 2-Bromo-5-nitrobenzonitrile are of significant interest in drug discovery. The ability to readily modify the core structure allows for the generation of libraries of compounds for screening against various biological targets. For instance, the synthesis of quinazolinone derivatives from benzonitrile precursors has been explored for the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of diabetes.[9]
While specific biological data for 2-morpholino-5-nitrobenzonitrile is not extensively reported in publicly available literature, its structural motifs are present in various biologically active compounds. The morpholine moiety is a common feature in many approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability. The nitrobenzonitrile core provides a scaffold that can be further elaborated to interact with specific biological targets.
Potential Signaling Pathway Involvement
Given the known activities of related nitroaromatic and benzonitrile compounds, derivatives of 2-Bromo-5-nitrobenzonitrile could potentially modulate various signaling pathways implicated in diseases such as cancer and infectious diseases. For example, some nitro compounds have been shown to inhibit enzymes involved in microbial metabolism or DNA repair pathways in cancer cells.
Safety and Handling
2-Bromo-5-nitrobenzonitrile is classified as an irritant and is harmful if swallowed.[3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
2-Bromo-5-nitrobenzonitrile is a valuable and versatile building block in organic synthesis with significant potential for the development of novel bioactive compounds. Its trifunctional nature allows for a wide range of chemical modifications, making it an attractive starting material for the generation of diverse chemical libraries for drug discovery and materials science applications. Further exploration of the biological activities of its derivatives is warranted to fully realize the therapeutic potential of this chemical scaffold.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. 134604-07-2 CAS MSDS (2-Bromo-5-nitrobenzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. byjus.com [byjus.com]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]

